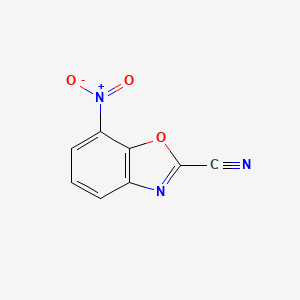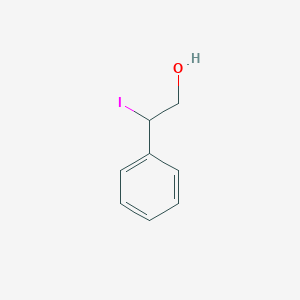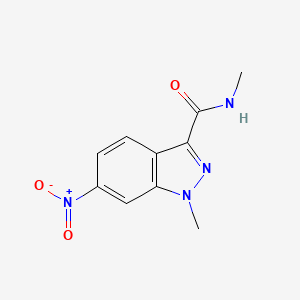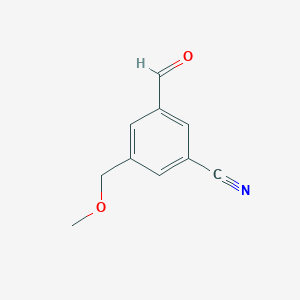![molecular formula C9H11N3OS B8350214 3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one](/img/structure/B8350214.png)
3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one
Übersicht
Beschreibung
3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of isothiazolopyrimidines, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of a precursor compound through the elimination of a leaving group, followed by methylation and condensation reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrimido[4,5-d]pyrimidine: Studied for its biological significance and applications in medicine.
Uniqueness
3-methyl-6-propyl-5H-[1,2]thiazolo[4,5-e]pyrimidin-4-one stands out due to its unique isothiazolopyrimidine scaffold, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H11N3OS |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
3-methyl-6-propyl-5H-[1,2]thiazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H11N3OS/c1-3-4-6-10-8(13)7-5(2)12-14-9(7)11-6/h3-4H2,1-2H3,(H,10,11,13) |
InChI-Schlüssel |
YMADWDSBNHMPHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC2=C(C(=NS2)C)C(=O)N1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-Methoxy-phenoxy)-phenyl]-ethylamine](/img/structure/B8350151.png)
![a-(2-Benzo[b]thienyl)-4-methoxybenzyl alcohol](/img/structure/B8350162.png)
![3-[(1-Ethyl-pyrrolidin-2-ylmethyl)-amino]-propyl amine](/img/structure/B8350168.png)
![3'-Chloro-4'-[(2-chlorophenyl)thio]acetophenone](/img/structure/B8350173.png)








